N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide
Description
N-[(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide is a complex organic compound characterized by its intricate molecular structure and unique properties
Properties
IUPAC Name |
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-11-5-10(7-18-8-11)15-14(3-4-21-15)19-16(20)13-6-12(13)9-1-2-9/h5,7-9,12-15H,1-4,6H2,(H,19,20)/t12?,13?,14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARWKVBCLREFII-PFSRBDOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C(=O)NC3CCOC3C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC(=O)C2CC2C3CC3)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with 5-bromopyridine and oxirane as starting materials. The oxirane ring opens, leading to the formation of an oxolane derivative.
Cyclopropylation: : The oxolane intermediate undergoes cyclopropylation, introducing the cyclopropane moiety. This step requires the use of cyclopropyl bromide and a strong base such as sodium hydride.
Amidation: : The final step involves the amidation reaction, where the carboxylic acid group is converted to a carboxamide. This requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
The industrial production of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide involves large-scale synthesis using automated reactors. The process follows a similar route as described above but is optimized for higher yields and efficiency. Purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, especially at the oxolane ring, leading to the formation of various oxygenated derivatives.
Reduction: : Reduction reactions can target the bromopyridine moiety, reducing the bromine atom to hydrogen, thereby forming a pyridine derivative.
Substitution: : The bromine atom in the bromopyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: : Oxygenated derivatives like hydroxy, ketone, or carboxylic acid analogs.
Reduction: : Hydrogenated pyridine derivatives.
Substitution: : Azide, methoxy, or other substituted pyridine analogs.
Scientific Research Applications
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide is utilized in various research fields, including:
Chemistry: : As a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : For probing biological pathways and studying protein-ligand interactions.
Medicine: : Potential therapeutic applications in drug discovery, especially in designing inhibitors or modulators of specific biological targets.
Industry: : In the synthesis of advanced materials and fine chemicals with specific functional properties.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide involves:
Molecular Targets: : It targets specific enzymes or receptors in biological systems.
Pathways Involved: : The compound can modulate pathways such as signal transduction or metabolic pathways by binding to active sites or allosteric sites of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(5-chloropyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide
N-[(2R,3S)-2-(5-fluoropyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide
Uniqueness
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide is unique due to the presence of the bromopyridine moiety, which can participate in diverse chemical reactions, and the oxolane ring, which provides a specific spatial orientation. This distinct structure imparts unique chemical and biological properties compared to its analogs.
This detailed article offers insights into the compound this compound, covering its synthesis, reactions, applications, and more.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
